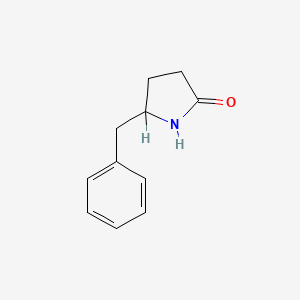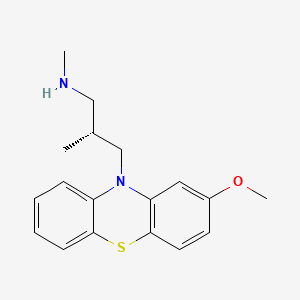
N-Desmethyllevomepromazine
描述
“N-Desmethyllevomepromazine” is an organic compound that belongs to the class of phenothiazines . It has the molecular formula C18H22N2OS .
Synthesis Analysis
The biotransformation of Levomepromazine, the parent drug of N-Desmethyllevomepromazine, involves two main metabolic pathways: S-oxidation and N-demethylation . N-demethylation is more feasible due to its lower activation energy, making N-Desmethyllevomepromazine the most plausible metabolite of Levomepromazine .
Molecular Structure Analysis
The molecular structure of N-Desmethyllevomepromazine consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .
Chemical Reactions Analysis
N-demethylation, one of the metabolic pathways of Levomepromazine, is a two-step reaction. It includes the rate-determining N-methyl hydroxylation, which proceeds via the single electron transfer (SET) mechanism, and the subsequent C-N bond fission through a water-assisted enzymatic proton-transfer process .
Physical And Chemical Properties Analysis
N-Desmethyllevomepromazine has a molecular weight of 314.445 . More detailed physical and chemical properties are not available in the retrieved sources.
科学研究应用
Metabolic Mechanisms : A theoretical study on the metabolic mechanisms of Levomepromazine by cytochrome P450 revealed that N-demethylation is a more feasible metabolic pathway than S-oxidation, making N-desmethyllevomepromazine a plausible metabolite of Levomepromazine. This study highlighted the importance of understanding the metabolic pathways of neuroleptic drugs like Levomepromazine (Wang et al., 2016).
Use in Palliative Care : Levomepromazine is used in palliative and end-of-life care for symptom control, including antipsychotic, anxiolytic, antiemetic, and sedative effects. However, the evidence supporting its use is limited to open series and case reports, suggesting a need for more robust trials (Dietz et al., 2013).
Metabolite Identification : A study on the metabolism of Levomepromazine in humans identified several metabolites, including N-desmethyllevomepromazine. This research provides insights into the drug's metabolic profile, which is crucial for understanding its pharmacokinetics and potential effects (Hals & Dahl, 2010).
Brain Distribution : Research on the distribution of Levomepromazine and its metabolite, desmethyl-levomepromazine, in different regions of the human brain, showed region-specific differences, with higher concentrations in the basal ganglia. This finding could have implications for understanding the effects of neuroleptic drugs on specific brain regions (Kornhuber et al., 2006).
Chromatographic Analysis : A study on the simultaneous determination of Levomepromazine and its major metabolites, including N-desmethyllevomepromazine, in human plasma by reversed-phase liquid chromatography, contributed to the pharmacokinetic analysis and understanding of these compounds (ter Horst et al., 2003).
安全和危害
未来方向
While specific future directions for N-Desmethyllevomepromazine were not found in the retrieved sources, the field of drug delivery systems is evolving rapidly. There is a growing interest in developing controlled drug delivery systems, nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially be applied to N-Desmethyllevomepromazine in the future.
属性
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGBRQEYYPJEM-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958853 | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyllevomepromazine | |
CAS RN |
37819-98-0 | |
| Record name | N-Desmethyllevomepromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037819980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLLEVOMEPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR95ATJ2UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



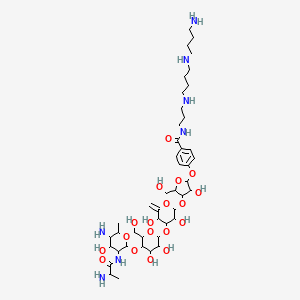
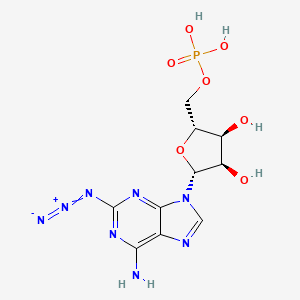
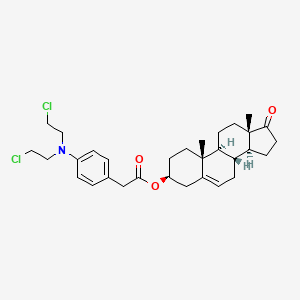
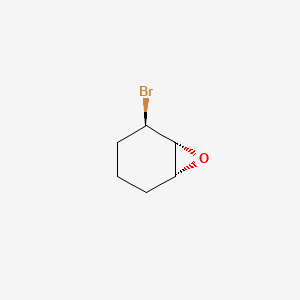
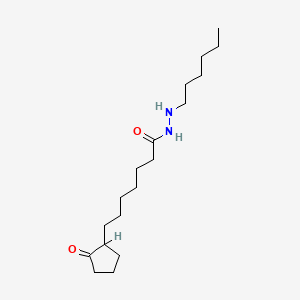
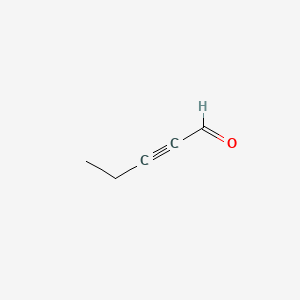
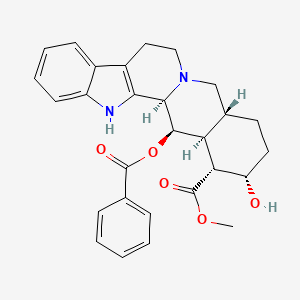
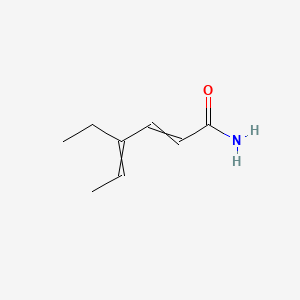
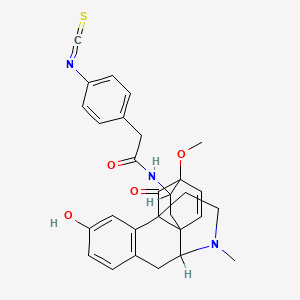
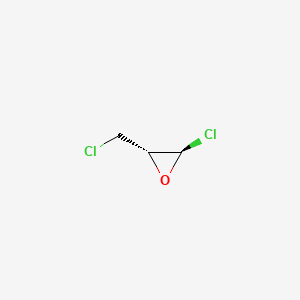
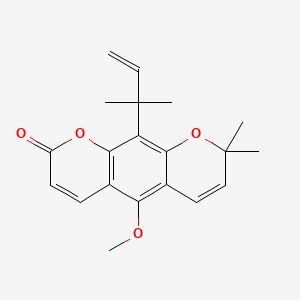
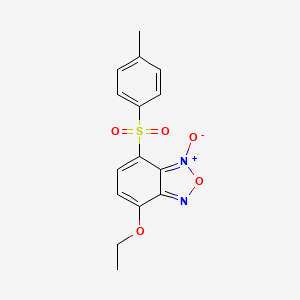
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
